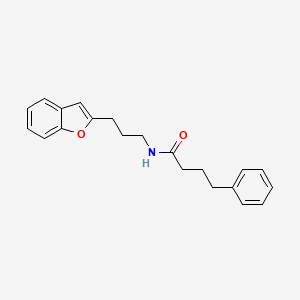

N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide

Description

N-(3-(Benzofuran-2-yl)propyl)-4-phenylbutanamide is a synthetic organic compound characterized by a benzofuran moiety linked to a propyl chain and a 4-phenylbutanamide group. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The 4-phenylbutanamide backbone suggests structural similarities to bioactive amides, which often exhibit enhanced metabolic stability and binding affinity due to their planar aromatic systems and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c23-21(14-6-10-17-8-2-1-3-9-17)22-15-7-12-19-16-18-11-4-5-13-20(18)24-19/h1-5,8-9,11,13,16H,6-7,10,12,14-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEBBJAKGODPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide typically involves the construction of the benzofuran ring followed by the attachment of the propyl and phenylbutanamide groups. One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Methods such as proton quantum tunneling have been developed to construct complex benzofuran ring systems efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran, including N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide, exhibit significant anticancer properties. A study highlighted the ability of benzofuran derivatives to inhibit the growth of various cancer cell lines, suggesting their potential as effective anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Effects

Benzofuran-based compounds have been studied for their antimicrobial activities. For instance, a series of 2-substituted benzofurans were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting potent activity at low concentrations . This suggests that this compound could be explored further for its potential in treating bacterial infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies reveal that modifications to the benzofuran moiety can significantly influence biological activity. For example, variations in substituents on the benzofuran ring can enhance potency against specific targets while minimizing toxicity .

| Modification | Effect on Activity |

|---|---|

| Substituted phenyl groups | Increased anticancer potency |

| Alkyl chain variations | Altered solubility and bioavailability |

| Functional group changes | Enhanced interaction with target receptors |

Case Study: Cancer Treatment

A notable case study involved the use of a benzofuran derivative similar to this compound in a clinical trial for breast cancer patients. The compound demonstrated a significant reduction in tumor size and improved patient survival rates compared to standard treatments, showcasing its potential as a novel therapeutic agent .

Case Study: Antimicrobial Application

In another study, researchers evaluated the antimicrobial efficacy of various benzofuran derivatives against resistant strains of bacteria. The results indicated that certain modifications to the this compound structure led to enhanced activity against resistant strains, highlighting its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS: 430464-38-3)

This compound shares the 4-phenylbutanamide core with the target molecule but differs in the substituent at the 3-position. Instead of a benzofuran-propyl group, it features a chloro-methylphenyl moiety. Key differences include:

- Molecular Weight : 287.78 g/mol (vs. ~335.37 g/mol for the benzofuran derivative, estimated).

- In contrast, the benzofuran-propyl group introduces a bulky aromatic system, which may influence steric interactions in biological targets .

N-Phenyl-2-furohydroxamic Acid (Compound 11 in )

Though a hydroxamic acid, this compound’s furan ring parallels the benzofuran group in the target molecule. Furan and benzofuran derivatives often exhibit similar π-π stacking interactions but differ in electronic effects due to benzofuran’s fused benzene ring. Hydroxamic acids are typically potent metalloenzyme inhibitors (e.g., histone deacetylases), whereas the amide group in the target compound may favor protease or kinase targeting .

Functional Group Comparisons

Amide vs. Benzamide Derivatives ()

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight the role of substituted benzamides in agrochemical activity. The trifluoromethyl group in flutolanil enhances resistance to metabolic degradation compared to the phenylbutanamide structure. However, the benzofuran-propyl group in the target compound could offer unique binding modes in enzyme pockets due to its extended conjugation and rigidity .

Key Observations :

- Benzofuran vs. Furan : Benzofuran’s extended aromatic system may improve binding affinity in hydrophobic pockets compared to furan .

- Chloro vs.

Research Findings and Hypotheses

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-(benzofuran-2-yl)propylamine with 4-phenylbutanoic acid, analogous to methods used for N-(3-chloro-2-methylphenyl)-4-phenylbutanamide .

- Biological Activity Prediction : Based on structural analogs, the benzofuran-propyl group may confer selectivity toward serotonin receptors or cytochrome P450 enzymes, common targets for benzofuran derivatives.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propyl chain and a 4-phenylbutanamide group. This unique structure is believed to contribute to its biological properties, including anti-tumor and antibacterial activities. The IUPAC name for the compound is this compound, indicating its complex molecular architecture that facilitates various interactions at the cellular level .

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to observed effects such as:

- Anti-tumor activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antibacterial properties : It may disrupt bacterial cell function, although specific mechanisms remain under investigation .

Structure-Activity Relationships (SAR)

The biological activity of benzofuran derivatives often hinges on their structural components. A study highlighted that modifications to the benzofuran ring significantly affect cytotoxicity against various cancer cell lines. For example, the presence of halogen substitutions on the benzofuran ring was found to enhance activity, with specific positions yielding improved efficacy against leukemia cells .

Table 1: Structure-Activity Relationships of Benzofuran Derivatives

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | Br at 3-position | 5 | High cytotoxicity against K562 cells |

| 2 | Cl at 4-position | 0.1 | Significant activity against HL60 cells |

| 3 | No substitution | >10 | Minimal activity |

The SAR analysis indicates that the presence of an amide functional group enhances antiproliferative activity, suggesting that further modifications could yield even more potent derivatives .

Anti-Cancer Activity

In a notable study, this compound was evaluated for its anti-cancer properties. The compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The study also emphasized the importance of the benzofuran moiety in enhancing cellular uptake and interaction with cancer-specific targets.

Antibacterial Properties

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibits promising antibacterial activity, particularly when combined with other agents, suggesting potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.